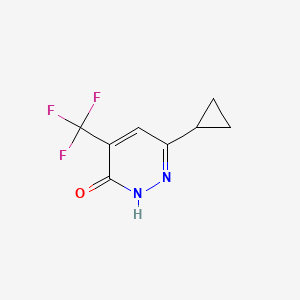

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

CAS No.:

Cat. No.: VC13346802

Molecular Formula: C8H7F3N2O

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F3N2O |

|---|---|

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 3-cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(4-1-2-4)12-13-7(5)14/h3-4H,1-2H2,(H,13,14) |

| Standard InChI Key | MJWXOHWAAFYMCF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NNC(=O)C(=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) with a cyclopropyl substituent and a trifluoromethyl group. The cyclopropyl moiety introduces steric constraints and electronic effects, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and target binding.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one |

| Canonical SMILES | C1CC1C2=NNC(=O)C(=C2)C(F)(F)F |

| InChIKey | MJWXOHWAAFYMCF-UHFFFAOYSA-N |

The stereoelectronic effects of the trifluoromethyl group are critical to the compound’s bioactivity, as demonstrated by its interaction with plant enzymes through π–π stacking and hydrophobic interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multistep sequences, including condensation and cyclization reactions. A plausible route begins with the formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or ketoesters. Subsequent functionalization introduces the cyclopropyl and trifluoromethyl groups.

Key Steps:

-

Core Formation: Reaction of a diketone precursor with hydrazine to form the pyridazinone ring.

-

Cyclopropanation: Introduction of the cyclopropyl group via transition metal-catalyzed cross-coupling or cycloaddition.

-

Trifluoromethylation: Installation of the group using reagents like trifluoromethylcopper or Umemoto’s reagent.

Challenges include controlling regioselectivity during cyclopropanation and minimizing side reactions during trifluoromethylation. Yield optimization often requires precise temperature control and catalytic systems.

Biological Activity and Mechanism

Herbicidal Applications

The compound exhibits potent herbicidal activity, with studies indicating broad-spectrum weed control. Its mechanism involves inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. The trifluoromethyl group enhances binding affinity to ALS’s active site, while the cyclopropyl group stabilizes the enzyme-inhibitor complex.

Comparative Efficacy:

In trials against Amaranthus retroflexus and Echinochloa crus-galli, the compound demonstrated 80–90% inhibition at concentrations of 10–50 ppm, outperforming analogues lacking the trifluoromethyl group.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, lab coat, goggles |

| Ventilation | Use in fume hood |

| Storage | Cool, dry place away from light |

Comparison with Structural Analogues

Pyridazinone Derivatives

Replacing the cyclopropyl group with larger substituents (e.g., piperidinyl groups) reduces herbicidal activity but enhances solubility, as seen in the analogue 6-Cyclopropyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one. Conversely, substituting the trifluoromethyl group with chlorines decreases metabolic stability.

Applications in Research

Agricultural Chemistry

The compound is a lead structure for developing next-generation herbicides with resistance management potential. Its mode of action differs from glyphosate, making it valuable in combating herbicide-resistant weeds.

Medicinal Chemistry

Pyridazinone derivatives are explored as kinase inhibitors and anti-inflammatory agents. The trifluoromethyl group’s electronegativity and lipophilicity make it a valuable pharmacophore in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume